![molecular formula C22H14F3N3O2 B2867048 2,4-difluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide CAS No. 899980-47-3](/img/structure/B2867048.png)
2,4-difluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide
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Description
2,4-difluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide is a potent and selective inhibitor of the protein kinase BRAF, which is a key component of the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in cancer, making BRAF a promising target for cancer therapy.
Scientific Research Applications
Antiviral Activity
Quinazolinone derivatives have been reported to exhibit antiviral properties. For instance, certain indole derivatives, which share a similar structural motif with F2722-0178, have shown inhibitory activity against influenza A and other viruses . The potential of F2722-0178 to act as an antiviral agent could be explored, particularly against RNA and DNA viruses.
Anti-inflammatory Properties
Compounds with an indole nucleus, like F2722-0178, have been found to possess anti-inflammatory activities. This is significant in the development of new therapeutic agents for treating chronic inflammatory diseases .
Anticancer Applications
The structural complexity of quinazolinone derivatives lends them to be potent anticancer agents. They can bind with high affinity to multiple receptors, which is crucial in the development of targeted cancer therapies .
Antimicrobial Efficacy
Indole derivatives are known for their antimicrobial properties, which include combating bacterial and fungal infections. F2722-0178 could be synthesized and screened for its efficacy against a variety of microbial strains .
Antidiabetic Potential
Research has indicated that indole derivatives can exhibit antidiabetic effects. F2722-0178 may contribute to the management of diabetes by influencing glucose metabolism or insulin sensitivity .
Neuroprotective Effects
Quinazolinone derivatives have been associated with neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. F2722-0178 might protect neuronal cells from damage or degeneration .
properties
IUPAC Name |
2,4-difluoro-N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F3N3O2/c1-12-26-19-5-3-2-4-16(19)22(30)28(12)14-7-9-17(24)20(11-14)27-21(29)15-8-6-13(23)10-18(15)25/h2-11H,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPAKIPNXWXNNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)C4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-difluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide |
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